Product packaging for 6,6'-Bis[3-methoxy-1,2,4-triazine](Cat. No.:)

6,6'-Bis[3-methoxy-1,2,4-triazine]

Cat. No.: B372819
M. Wt: 220.19g/mol
InChI Key: APSPURUVIHPFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6'-Bis[3-methoxy-1,2,4-triazine] is a high-purity chemical reagent offered for research and development purposes. This compound belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocyclic scaffolds that have garnered significant interest in medicinal chemistry due to their diverse biological profiles . Researchers are particularly interested in 1,2,4-triazine derivatives for their potential pharmacological activities. Specific derivatives have been studied as cytotoxic agents and inhibitors of molecular targets such as the mammalian target of rapamycin (mTOR), a protein kinase frequently deregulated in many cancers . Other research avenues explore triazine-based compounds as potential antifungal agents, given the urgent need for new treatments against invasive fungal infections . The structure of 1,2,4-triazines also allows for functionalization, making them a versatile scaffold for constructing novel drug candidates and exploring chemical space . This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N6O2 B372819 6,6'-Bis[3-methoxy-1,2,4-triazine]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N6O2

Molecular Weight

220.19g/mol

IUPAC Name

3-methoxy-6-(3-methoxy-1,2,4-triazin-6-yl)-1,2,4-triazine

InChI

InChI=1S/C8H8N6O2/c1-15-7-9-3-5(11-13-7)6-4-10-8(16-2)14-12-6/h3-4H,1-2H3

InChI Key

APSPURUVIHPFSH-UHFFFAOYSA-N

SMILES

COC1=NC=C(N=N1)C2=CN=C(N=N2)OC

Canonical SMILES

COC1=NC=C(N=N1)C2=CN=C(N=N2)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Analysis for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including heterocyclic systems like 1,2,4-triazines. tdx.catipb.pt For 6,6'-Bis[3-methoxy-1,2,4-triazine], a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6,6'-Bis[3-methoxy-1,2,4-triazine], COSY would be used to confirm the connectivity of any protons on the triazine rings, although in the parent structure, only the methoxy (B1213986) protons are present.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would definitively link the methoxy protons to the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting fragments of a molecule. For the target compound, HMBC would show correlations between the methoxy protons and the carbon atom of the triazine ring to which the methoxy group is attached.

Technique Purpose Expected Correlations for 6,6'-Bis[3-methoxy-1,2,4-triazine]
COSYIdentifies ¹H-¹H spin systemsNo significant correlations expected in the absence of ring protons.
HMQCCorrelates ¹H to directly bonded ¹³CCorrelation between methoxy protons and methoxy carbons.
HMBCCorrelates ¹H to ¹³C over 2-3 bondsCorrelation between methoxy protons and the C3 carbon of the triazine ring.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure of materials in the solid phase, providing insights into polymorphism, molecular packing, and intermolecular interactions. iastate.edunih.govacs.orgacs.org For nitrogen-containing heterocycles, ¹³C and ¹⁵N ssNMR can be particularly informative. iastate.edunih.govacs.orgacs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N.

For 6,6'-Bis[3-methoxy-1,2,4-triazine], ssNMR could be used to:

Identify different crystalline forms (polymorphs).

Probe the local environment of each atom in the solid state.

Characterize intermolecular interactions, such as π-π stacking between the triazine rings.

Mass Spectrometry (MS) for Reaction Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For 6,6'-Bis[3-methoxy-1,2,4-triazine] (C₈H₈N₈O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its identity.

Ion Calculated Exact Mass
[M+H]⁺249.0846
[M+Na]⁺271.0665

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides valuable structural information. researchgate.nettsijournals.com For 6,6'-Bis[3-methoxy-1,2,4-triazine], fragmentation would likely involve cleavage of the bond between the two triazine rings and fragmentation of the triazine rings themselves.

Expected Fragmentation Pathways:

Initial Cleavage: The primary fragmentation would likely be the cleavage of the C6-C6' bond, resulting in an ion corresponding to a single 3-methoxy-1,2,4-triazine (B188551) radical cation.

Ring Fragmentation: Subsequent fragmentation of the triazine ring could involve the loss of small neutral molecules such as N₂, HCN, and CH₂O.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of individual atoms can be determined with high precision.

For 6,6'-Bis[3-methoxy-1,2,4-triazine], a single-crystal X-ray diffraction study would provide:

Unambiguous confirmation of the molecular structure.

Precise bond lengths and angles.

Information about the conformation of the molecule, including the dihedral angle between the two triazine rings.

Details of the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-π stacking. nih.gov

The crystal structure of related bis-triazine (B1207110) compounds has been reported, providing a basis for predicting the likely packing and conformation of 6,6'-Bis[3-methoxy-1,2,4-triazine]. nih.gov

Parameter Information Obtained from X-ray Crystallography
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Space GroupThe symmetry of the crystal lattice.
Bond Lengths & AnglesPrecise measurements of all covalent bonds and angles.
Dihedral AnglesThe rotational orientation of the two triazine rings relative to each other.
Intermolecular InteractionsIdentification and characterization of non-covalent interactions in the crystal.

Conformation and Torsion Angle Analysis of the Bis-Linkage

The conformation of bi-heteroaromatic systems like 6,6'-Bis[3-methoxy-1,2,4-triazine] is primarily defined by the torsion angle around the central C6-C6' single bond. This angle dictates the relative orientation of the two triazine rings and is governed by a delicate balance between steric hindrance and electronic effects, such as π-conjugation.

In the solid state, analogous bi-1,2,4-triazine compounds, such as 6,6'-tetramethyl-3,3'-bi-1,2,4-triazine, have been observed to adopt a largely planar, trans conformation where the two rings are coplanar. nih.gov This arrangement minimizes steric repulsion between the rings and maximizes π-system overlap. For 6,6'-Bis[3-methoxy-1,2,4-triazine], a similar trans-planar or near-planar conformation is anticipated to be the most stable. In this conformation, the inter-ring torsion angle (N1-C6-C6'-N1') would be approximately 180°.

However, slight deviations from perfect planarity can occur due to crystal packing forces or intramolecular interactions involving the methoxy substituents. In solution, the molecule is expected to have more conformational flexibility, with rotation around the C6-C6' bond being possible. The energy barrier for this rotation would determine the conformational dynamics. For comparison, the twist angle in bipyridine systems, which are structurally similar, can vary significantly depending on the chemical environment, with observed angles ranging from 44° to 67°. nih.gov

Table 1: Predicted Torsion Angles and Conformational Data for the Bis-Linkage
ParameterPredicted Value/StateBasis of Prediction
Inter-ring Torsion Angle (Solid State)~180° (trans)Analogy with planar bi-triazine crystal structures nih.gov
Conformational PreferenceNear-planarMinimization of steric hindrance and maximization of π-conjugation
Flexibility in SolutionRotation around C6-C6' bondLower energy barrier compared to the solid state

Intermolecular Interactions and Packing Arrangements in Crystal Engineering

The study of intermolecular interactions is central to crystal engineering, as these forces dictate the three-dimensional arrangement of molecules in the solid state. hhu.deucl.ac.uk For 6,6'-Bis[3-methoxy-1,2,4-triazine], the crystal packing is expected to be driven by a combination of weak, non-covalent interactions.

Table 2: Potential Intermolecular Interactions in the Crystal Structure
Interaction TypePotential Donor/Acceptor GroupsExpected Role in Crystal Packing
π-π StackingTriazine RingsMajor contributor to lattice stability, leading to columnar or layered structures.
C-H···N Hydrogen BondsC-H (ring) as donor, N (triazine) as acceptorDirectional interactions linking molecules into tapes, sheets, or 3D networks.
C-H···O InteractionsC-H (ring/methyl) as donor, O (methoxy) as acceptorProvides additional stabilization and influences the orientation of methoxy groups.
C-H···π InteractionsC-H (methyl) as donor, Triazine Ring (π-system) as acceptorLinks molecular layers or chains. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding within a molecule. The spectra of 6,6'-Bis[3-methoxy-1,2,4-triazine] are expected to exhibit characteristic bands corresponding to the vibrations of the triazine ring, the methoxy group, and the inter-ring linkage.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl C-H Stretching: Asymmetric and symmetric stretches of the methoxy group's CH₃ are expected near 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

Triazine Ring Vibrations: A series of complex bands between 1600 cm⁻¹ and 1300 cm⁻¹ corresponding to C=N and C-N stretching modes. Specific C-N aromatic vibrations in related triazines have been noted around 1348 cm⁻¹. acs.org

C-O Stretching: The stretching vibration of the C-O bond in the methoxy group is expected to produce a strong band in the 1250-1000 cm⁻¹ region. acs.org

Ring Bending Modes: Out-of-plane C-N-C bending modes for the triazine ring are anticipated at lower frequencies, typically around 800 cm⁻¹. acs.org

Table 3: Predicted Characteristic Vibrational Frequencies
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Triazine Ring
Aliphatic C-H Stretch2980 - 2850-OCH₃
C=N / C-N Aromatic Stretch1600 - 1300Triazine Ring acs.org
C-O Stretch1250 - 1000Ar-OCH₃ acs.org
C-N-C Out-of-Plane Bend850 - 750Triazine Ring acs.org

Electronic Absorption and Emission Spectroscopy for Optical Characterization Relevant to Applications

Electronic spectroscopy provides information about the electronic transitions within a molecule and is crucial for characterizing its optical properties. The conjugated π-system of 6,6'-Bis[3-methoxy-1,2,4-triazine] is expected to give rise to distinct absorption and emission spectra.

The UV-Visible absorption spectrum is predicted to be dominated by intense π→π* transitions. The extended conjugation across the two triazine rings would likely result in an absorption maximum (λ_max) at a longer wavelength compared to a single methoxy-triazine monomer. The methoxy groups (-OCH₃), acting as electron-donating auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands. Computational studies on other 1,2,4-triazine (B1199460) derivatives have been employed to predict their absorption spectra and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are relevant for applications in organic electronics. d-nb.infonih.gov

Many extended π-conjugated heterocyclic systems exhibit fluorescence. It is plausible that 6,6'-Bis[3-methoxy-1,2,4-triazine] would also be luminescent in solution, with an emission spectrum that is Stokes-shifted to a longer wavelength relative to its absorption. The quantum yield and lifetime of this fluorescence would be sensitive to the molecular conformation and the surrounding environment. Such properties are critical for potential applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov

Table 4: Predicted Electronic and Optical Properties
PropertyPredicted CharacteristicBasis of Prediction
Absorption Maxima (λ_max)UV-A Region (~300-380 nm)π→π* transitions in conjugated bi-heteroaromatic systems. mdpi.com
Molar Absorptivity (ε)High (10⁴ - 10⁵ M⁻¹cm⁻¹)Allowed π→π* transitions.
EmissionPotential FluorescenceCommon in extended, rigid aromatic systems. mdpi.com
Stokes ShiftModerateEnergy loss between absorption and emission.

Theoretical and Computational Investigations of 6,6 Bis 3 Methoxy 1,2,4 Triazine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. colab.wsnih.gov By solving approximations of the Schrödinger equation, DFT can determine a molecule's electron density and from that, derive a wide range of chemical properties. For a molecule like 6,6'-Bis[3-methoxy-1,2,4-triazine], DFT calculations, often using a basis set such as B3LYP/6-311G++(d,p), would provide fundamental insights into its behavior. colab.wsnih.gov

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and is considered a "soft" molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

A large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity, characterizing the molecule as "hard". nih.gov

For substituted triazines, the distribution of HOMO and LUMO orbitals is heavily influenced by the nature of the substituent groups. Typically, the triazine core acts as an electron-accepting unit, while substituents can function as electron donors. nasc.ac.in In a hypothetical analysis of 6,6'-Bis[3-methoxy-1,2,4-triazine], the HOMO would likely be distributed across the methoxy (B1213986) groups and the triazine rings, while the LUMO would be centered on the electron-deficient bi-triazine core. The calculated energy gap would be a key indicator of its potential utility in applications like organic electronics. nih.govnasc.ac.in

Table 1: Illustrative Frontier Orbital Energies for a Triazine Derivative Note: This data is representative of a generic triazine derivative and not specific to 6,6'-Bis[3-methoxy-1,2,4-triazine].

ParameterEnergy (eV)
HOMO Energy-6.222
LUMO Energy-2.273
HOMO-LUMO Gap (ΔE) 3.949

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. colab.ws

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic (electron-donating) sites.

Blue regions denote positive electrostatic potential, electron-poor areas, which are susceptible to nucleophilic attack and are thus electrophilic (electron-accepting) sites.

Green regions represent neutral or near-zero potential.

For 6,6'-Bis[3-methoxy-1,2,4-triazine], the nitrogen atoms of the triazine rings and the oxygen atoms of the methoxy groups would be expected to show negative potential (red), making them likely sites for electrophilic attack or coordination. Conversely, the hydrogen atoms and regions near the carbon atoms of the triazine rings would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic attack. colab.ws

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. colab.wsnih.gov These parameters are calculated as follows:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Potential (μ): The negative of electronegativity. μ = -χ

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η)

These descriptors help to quantify the concepts of reactivity derived from the HOMO-LUMO gap. A high chemical hardness, for instance, corresponds to a large HOMO-LUMO gap and greater molecular stability. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for a Triazine Derivative Note: This data is representative of a generic triazine derivative and not specific to 6,6'-Bis[3-methoxy-1,2,4-triazine].

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.222
Electron Affinity (A)-ELUMO2.273
Electronegativity (χ)(I + A) / 24.248
Chemical Potential (μ)-(I + A) / 2-4.248
Chemical Hardness (η)(I - A) / 21.975
Chemical Softness (S)1 / (2η)0.253
Electrophilicity Index (ω)μ² / (2η)4.569

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insight into the static properties of a single molecule, conformational analysis and molecular dynamics (MD) simulations explore the molecule's dynamic behavior, including bond rotations and the influence of the surrounding environment.

Computational methods can be used to calculate the energy profile as a function of the dihedral angle of this bi-triazine linkage. This analysis reveals the energy barriers to rotation and identifies the most stable conformations (energy minima). For similar bi-aryl systems, planar or near-planar conformations are often the most stable, but steric hindrance from substituents can lead to twisted ground-state geometries. The height of the rotational energy barrier provides information on the rigidity of the molecule and the likelihood of different conformers co-existing at a given temperature.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations and quantum chemical calculations using implicit or explicit solvent models can predict how a solvent affects conformational preferences.

Polar solvents may stabilize more polar conformers of a solute molecule. For a molecule like 6,6'-Bis[3-methoxy-1,2,4-triazine], the interaction between the solvent and the polar methoxy groups and nitrogen-containing rings could influence the preferred dihedral angle of the bi-triazine linkage. Studies on similar compounds have shown that increasing solvent polarity can affect rotational energy barriers, typically by stabilizing the transition state to a different degree than the ground state. This can either increase or decrease the barrier to rotation depending on the specific charge distribution in each state.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds. For a molecule like 6,6'-Bis[3-methoxy-1,2,4-triazine], density functional theory (DFT) and time-dependent DFT (TD-DFT) are the methods of choice for simulating NMR and UV-Vis spectra, respectively. However, a thorough review of scientific literature reveals a notable absence of specific theoretical studies on this particular compound. While computational methods have been extensively applied to a wide range of triazine derivatives, data for 6,6'-Bis[3-methoxy-1,2,4-triazine] is not publicly available.

Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach in modern chemistry. mdpi.comnih.gov These calculations can provide valuable insights into the electronic environment of atomic nuclei, helping to assign experimental spectra and confirm molecular structures. For 6,6'-Bis[3-methoxy-1,2,4-triazine], one would expect distinct signals for the protons and carbons of the triazine rings and the methoxy groups. The coupling constants between adjacent nuclei could also be calculated to further refine the structural analysis.

Unfortunately, no published studies present calculated ¹H and ¹³C NMR chemical shifts or coupling constants for 6,6'-Bis[3-methoxy-1,2,4-triazine]. While research on other triazine derivatives often includes such computational data for comparison with experimental results, this specific molecule has not been the subject of such an investigation. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical) No data is available in published literature for 6,6'-Bis[3-methoxy-1,2,4-triazine]. The table below is a hypothetical representation of what such data would look like.

Atom Predicted Chemical Shift (ppm)
C3 Data not available
C5 Data not available
C6 Data not available
OCH₃ Data not available
H5 Data not available

Theoretical UV-Vis Spectra and Excited State Properties (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful method for investigating the electronic transitions of molecules, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. griffith.edu.auresearchgate.net Such calculations can predict the absorption maxima (λmax) and oscillator strengths of electronic transitions, providing a theoretical UV-Vis spectrum. Furthermore, TD-DFT can be used to analyze the nature of the excited states, identifying, for example, whether they are of n → π* or π → π* character.

For 6,6'-Bis[3-methoxy-1,2,4-triazine], TD-DFT calculations would be expected to reveal electronic transitions involving the π systems of the coupled triazine rings. However, no specific TD-DFT studies focused on 6,6'-Bis[3-methoxy-1,2,4-triazine] have been reported in the scientific literature. While TD-DFT has been successfully applied to other 1,2,4-triazine (B1199460) derivatives to understand their photophysical properties, this information is not available for the target compound of this article. researchgate.netnih.gov

Interactive Data Table: Predicted Electronic Transitions (Hypothetical) No data is available in published literature for 6,6'-Bis[3-methoxy-1,2,4-triazine]. The table below is a hypothetical representation of what such data would look like.

Transition Wavelength (nm) Oscillator Strength
S₀ → S₁ Data not available Data not available
S₀ → S₂ Data not available Data not available

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction.

Energy Barriers for Key Transformations

The calculation of energy barriers for key chemical transformations can provide deep insights into the reactivity of a molecule. For 6,6'-Bis[3-methoxy-1,2,4-triazine], potential reactions of interest could include electrophilic or nucleophilic attack on the triazine rings, as well as cycloaddition reactions where the triazine system acts as a diene. By calculating the transition state structures and their corresponding energies, one could predict the feasibility and selectivity of various reaction pathways. Despite the utility of such studies, there are no published computational investigations into the energy barriers for key transformations of 6,6'-Bis[3-methoxy-1,2,4-triazine].

Pathways for Nucleophilic Substitution and Cycloaddition Reactions

The 1,2,4-triazine ring is known to participate in nucleophilic substitution and inverse-electron-demand Diels-Alder reactions. Computational studies on other 1,2,4-triazines have explored these reaction pathways in detail. researchgate.net For 6,6'-Bis[3-methoxy-1,2,4-triazine], theoretical calculations could map out the stepwise or concerted nature of these reactions, identify key intermediates, and rationalize the observed regioselectivity. Such studies would be invaluable for understanding and predicting the chemical behavior of this compound. However, at present, no such computational studies for 6,6'-Bis[3-methoxy-1,2,4-triazine] are available in the scientific literature.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property of interest.

For a series of triazine derivatives, QSPR models could be developed to predict properties such as solubility, stability, or reactivity. These models can be valuable tools for the rational design of new compounds with desired properties. While QSPR studies have been conducted on various classes of triazine compounds, there is no specific QSPR model reported in the literature for predicting the properties of 6,6'-Bis[3-methoxy-1,2,4-triazine] or its close analogs.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future efforts in the synthesis of 6,6'-Bis[3-methoxy-1,2,4-triazine] and its analogs could focus on green chemistry principles. This includes the exploration of microwave-assisted synthesis and sonochemical methods, which have been shown to accelerate reaction times and improve yields for other triazine derivatives. nih.govresearchgate.netacs.org Such approaches often utilize less hazardous solvents, such as water, and can lead to more energy-efficient processes. nih.govresearchgate.net

Furthermore, the development of one-pot multicomponent reactions could provide a streamlined and atom-economical route to complex bis-triazine (B1207110) structures. monash.edu Investigating the use of catalysts to promote cyclization and coupling reactions, such as the acid-promoted reaction of cyanoguanidine with amines and aldehydes, could lead to novel and efficient synthetic pathways. monash.edu The general approach for synthesizing the 1,3,5-triazine (B166579) core often starts from cyanuric chloride, where sequential nucleophilic substitution of the chlorine atoms is controlled by temperature. nih.govrsc.orgmdpi.comcdhfinechemical.com Adapting such controlled methodologies for the synthesis of 1,2,4-triazine (B1199460) systems presents an interesting challenge and a potential area for innovation.

Design and Synthesis of Advanced Bis-Triazine Derivatives with Tunable Properties

The inherent structure of 6,6'-Bis[3-methoxy-1,2,4-triazine] offers multiple sites for functionalization, allowing for the design and synthesis of advanced derivatives with tailored properties. The methoxy (B1213986) groups, for instance, can be substituted with other functionalities to modulate the electronic and steric characteristics of the molecule. tdx.cat This tunability is crucial for a wide range of applications.

For example, by introducing different aryl or alkyl groups, the photophysical properties of bis-triazine derivatives can be fine-tuned for use in organic light-emitting diodes (OLEDs). worktribe.com The ability to control the emission color and efficiency of these materials is a key research goal. Similarly, the synthesis of derivatives with specific pharmacophoric groups could lead to the development of new therapeutic agents. acs.orgacs.orgnih.gov The modular nature of triazine synthesis allows for the creation of extensive libraries of compounds for high-throughput screening against various biological targets. tdx.cat

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 6,6'-Bis[3-methoxy-1,2,4-triazine] is essential for optimizing existing processes and developing new transformations. Future research should aim to elucidate the intricate steps involved in the formation of the bis-triazine core. This could involve a combination of experimental techniques, such as kinetic studies and the isolation of reaction intermediates, alongside computational modeling. nih.govacs.orgacs.org

For instance, investigating the mechanism of cyclotrimerization of nitriles to form the triazine ring can provide insights into controlling the regioselectivity and efficiency of the reaction. acs.org Studies on the thermal decomposition of related azo and hydrazo linked bis-triazines have shown that methoxy substituents can undergo rearrangement, which is a critical consideration in the design of high-temperature applications. uri.edu Understanding the role of catalysts and reaction conditions in directing the reaction pathway will be crucial for the rational design of synthetic strategies. acs.orgdeepdyve.com

Integration into Hybrid Organic-Inorganic Materials

The nitrogen-rich framework of 6,6'-Bis[3-methoxy-1,2,4-triazine] makes it an excellent candidate for use as a ligand in the construction of hybrid organic-inorganic materials. These materials, which combine the properties of both organic and inorganic components, have shown promise in areas such as catalysis, gas storage, and sensing.

Future research could explore the coordination of 6,6'-Bis[3-methoxy-1,2,4-triazine] with various metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The porous nature and tunable properties of these materials make them highly attractive. rsc.org The triazine unit can act as a versatile building block, and by carefully selecting the metal nodes and reaction conditions, materials with desired topologies and functionalities can be engineered. rsc.orgacs.org Furthermore, the incorporation of this bis-triazine into covalent triazine polymers (CTPs) could lead to robust and porous materials with applications in environmental remediation and energy storage. rsc.org

Computational Design and In Silico Screening for New Applications

Computational chemistry offers a powerful tool for accelerating the discovery and development of new materials and molecules. In the context of 6,6'-Bis[3-methoxy-1,2,4-triazine], in silico methods can be employed to predict its properties and guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives. bohrium.comd-nb.inforoyalsocietypublishing.org This information is invaluable for understanding structure-property relationships and for designing molecules with specific characteristics. For example, DFT can help in predicting the photophysical properties of new derivatives for OLED applications or the binding affinity of potential drug candidates to their biological targets. worktribe.comacs.org Molecular docking studies can be used to screen virtual libraries of bis-triazine derivatives against various protein targets, identifying promising candidates for further experimental investigation. worktribe.comacs.orgroyalsocietypublishing.org

Advanced Characterization Techniques for Real-Time Reaction Monitoring

The optimization of synthetic processes relies on the ability to monitor reactions in real-time. Advanced characterization techniques can provide valuable insights into reaction kinetics, intermediate formation, and product purity. Future research in this area could focus on applying techniques like in-situ UV-Resonance Raman spectroscopy to monitor the synthesis of 6,6'-Bis[3-methoxy-1,2,4-triazine]. oxinst.com This can be particularly useful for reactions involving low concentrations of reactants.

The use of microwave reactors connected to monitoring systems allows for real-time tracking of temperature and pressure, leading to more reproducible experiments. researchgate.nettdx.cat Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are essential for analyzing reaction mixtures and ensuring the purity of the final product. acs.org The development and application of these advanced analytical methods will be crucial for the efficient and controlled synthesis of this and other complex molecules.

Q & A

Q. What are the established synthetic routes for 6,6'-Bis[3-methoxy-1,2,4-triazine], and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step reactions, such as the condensation of aminoguanidine salts with substituted precursors followed by cyclization under controlled conditions. For example, a patented method () outlines reacting a compound of formula (II) with aminoguanidine salts, dehydration to form intermediate (IV), and cyclization to yield the final triazine derivative. Key considerations include maintaining anhydrous conditions, optimizing reaction temperatures (e.g., 80–100°C for cyclization), and using catalysts like HCl or acetic acid. Purification via recrystallization or chromatography is essential to isolate high-purity products .

Q. Which analytical techniques are most reliable for characterizing 6,6'-Bis[3-methoxy-1,2,4-triazine], and how should data validation be performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with methoxy groups typically appearing as singlets at δ 3.8–4.0 ppm. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. Cross-referencing data with the NIST Chemistry WebBook ( ) for spectral libraries and melting point comparisons enhances reliability. Triplicate measurements and peer validation are recommended to minimize instrumental errors .

Q. How does the stability of 6,6'-Bis[3-methoxy-1,2,4-triazine] vary under different storage conditions, and what protocols ensure long-term integrity?

Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis tracks decomposition. For long-term storage, desiccated environments (-20°C in amber vials) are optimal. highlights the need to avoid moisture, as triazine derivatives are prone to hydrolysis, which can be monitored via FTIR for carbonyl or amine group formation .

Q. What safety protocols are essential when handling 6,6'-Bis[3-methoxy-1,2,4-triazine] in laboratory settings?

Safety Data Sheets (SDS) for analogous triazines ( ) recommend using nitrile gloves, lab coats, and fume hoods to prevent inhalation or dermal contact. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking immediate medical consultation .

Q. What are the primary research applications of 6,6'-Bis[3-methoxy-1,2,4-triazine] in pharmaceutical or material science contexts?

The compound’s triazine core is explored as a scaffold for drug design, particularly in kinase inhibitors or antimicrobial agents (). In material science, its π-conjugated structure is leveraged for organic semiconductors. Methodologically, its derivatization (e.g., introducing halogen or amino groups) enables tuning of electronic properties for target applications .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) optimize the synthesis or functionalization of 6,6'-Bis[3-methoxy-1,2,4-triazine]?

Density Functional Theory (DFT) predicts reaction pathways and transition states, identifying energy barriers for key steps like cyclization. COMSOL Multiphysics ( ) can simulate mass transfer in batch reactors to scale up synthesis. Machine learning models trained on reaction datasets (e.g., temperature, solvent polarity) may predict optimal conditions for new derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for 6,6'-Bis[3-methoxy-1,2,4-triazine] derivatives?

Q. How do theoretical frameworks (e.g., frontier molecular orbital theory) guide the design of 6,6'-Bis[3-methoxy-1,2,4-triazine]-based catalysts?

Frontier orbital analysis (HOMO-LUMO gaps) predicts reactivity in catalytic cycles. For example, electron-withdrawing methoxy groups lower LUMO energy, enhancing electrophilic activity. emphasizes aligning such analyses with broader theories (e.g., Marcus theory for electron transfer) to contextualize catalytic efficiency .

Q. What methodologies integrate survey data (e.g., researcher feedback) with experimental datasets to improve triazine-based drug discovery pipelines?

Linked data approaches () combine quantitative structure-activity relationship (QSAR) models with qualitative researcher surveys on synthesis challenges. Ethical consent frameworks ensure data privacy, while mixed-effects statistical models account for subjective biases in survey responses .

Q. How can advanced separation technologies (e.g., membrane filtration) enhance the purification of 6,6'-Bis[3-methoxy-1,2,4-triazine] intermediates?

Membrane technologies () like nanofiltration (MWCO 200–300 Da) separate unreacted precursors from intermediates. Process simulations (Aspen Plus) optimize solvent recovery rates. Dynamic light scattering (DLS) monitors particle size distribution during crystallization to prevent agglomeration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.